molecular formula C20H14BrNS2 B3036267 2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 339030-79-4

2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

Cat. No.: B3036267
CAS No.: 339030-79-4
M. Wt: 412.4 g/mol
InChI Key: KUTXJMJWSCHZGL-UHFFFAOYSA-N
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Description

2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with a 4-bromophenyl sulfanyl methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This method ensures the formation of the desired benzothiazole derivative with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield maximization, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This can reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a 4-bromophenyl sulfanyl methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNS2/c21-16-9-11-17(12-10-16)23-13-14-5-7-15(8-6-14)20-22-18-3-1-2-4-19(18)24-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXJMJWSCHZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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